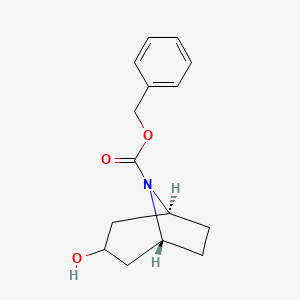

N-Cbz-nortropine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of N-Cbz-nortropine?

This technical guide provides a detailed overview of the chemical properties of N-Cbz-nortropine, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of available data and predicted properties to serve as a comprehensive resource.

Chemical and Physical Properties

This compound, with the IUPAC name benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of nortropine, a tropane alkaloid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom modifies its chemical reactivity and physical properties, making it a useful intermediate in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Melting Point | 124 °C | [3] |

| Boiling Point (Predicted) | 416.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.78 ± 0.20 | [3] |

| logP (Predicted) | 2.24880 | [3] |

Solubility and Stability

The Cbz (carboxybenzyl) protecting group is known to be stable under a variety of conditions but can be cleaved by catalytic hydrogenation, strong acids, or strong bases. This reactivity is a key aspect of its utility in multi-step organic syntheses.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. Therefore, this section provides predicted spectroscopic data with interpretations based on the known chemical structure.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Predicted Chemical Shift Ranges:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (C₆H₅) | 127-137 |

| Methylene of Benzyl (-CH₂-Ph) | ~67 |

| Carbons adjacent to Nitrogen (C1, C5) | ~53 |

| Carbon bearing Hydroxyl group (C3) | ~65 |

| Other Aliphatic Carbons | 25-40 |

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (carbamate) | 1700-1670 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium |

| C-O Stretch (alcohol) | 1250-1050 | Strong |

| C-N Stretch (carbamate) | 1250-1190 | Medium |

Predicted Mass Spectrum

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 261. The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and other characteristic fragments of the nortropane skeleton.

Predicted Key Fragments (m/z):

-

261: Molecular ion (M⁺)

-

170: [M - C₇H₇]⁺ (loss of benzyl radical)

-

124: [M - C₈H₇O₂]⁺ (loss of Cbz group)

-

91: [C₇H₇]⁺ (benzyl or tropylium cation)

Experimental Protocols

Synthesis of this compound from Nortropine

This protocol describes a general procedure for the N-protection of nortropine.

Materials:

-

Nortropine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Suspend nortropine hydrochloride in the anhydrous solvent.

-

Add the base to neutralize the hydrochloride and free the amine.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by adding water or saturated sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity and Biological Context

The chemical reactivity of this compound is primarily dictated by the nortropane skeleton, the hydroxyl group, and the Cbz-protected nitrogen. The hydroxyl group can undergo oxidation to the corresponding ketone (N-Cbz-nortropinone) or esterification. The Cbz group, as mentioned, can be removed under specific conditions to yield the free secondary amine of nortropine, allowing for further functionalization at the nitrogen atom.

The biological activity of this compound itself has not been extensively studied. However, the nortropane scaffold is a key structural feature in a wide range of biologically active molecules, including neurotransmitter reuptake inhibitors and muscarinic receptor antagonists. Therefore, this compound serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.

Visualization of Chemical Relationships

The following diagrams illustrate the synthesis of this compound and its relationship to the broader class of tropane alkaloids.

Caption: Synthesis of this compound and its structural relationship to tropane alkaloids.

Safety Information

This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, it is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

N-Cbz-Nortropine: A Technical Guide for Researchers

CAS Number: 92652-76-1

Synonyms: 3-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester, 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-, phenylMethyl ester, Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, N-Benzyloxycarbonyl Nortropine.[1]

This technical guide provides an in-depth overview of N-Cbz-nortropine, a key intermediate in the synthesis of various tropane alkaloids and their analogs. Tropane alkaloids are a class of bicyclic organic compounds with significant applications in pharmaceutical development, particularly for neurological disorders. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data and experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C15H19NO3, possesses a molecular weight of 261.32 g/mol . The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C15H19NO3 | Synthonix |

| Molecular Weight | 261.32 g/mol | Synthonix |

| CAS Number | 92652-76-1 | Synthonix |

| Purity | >98% | Synthonix |

| SMILES | O=C(N1C2CC(O)CC1CC2)OCC3=CC=CC=C3 | Synthonix |

| MDL Number | MFCD18883099 | Synthonix |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, N-Cbz-nortropinone. A common and effective method for this transformation is the use of sodium borohydride (NaBH4) in an alcoholic solvent.

Synthesis of N-Cbz-Nortropinone (Precursor)

The precursor, N-Cbz-nortropinone, can be synthesized from nortropinone hydrochloride and benzyl chloroformate.

Experimental Protocol:

-

To a solution of nortropinone hydrochloride in a suitable solvent, add a base such as triethylamine or sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and other water-soluble impurities.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.

-

The crude product can be further purified by column chromatography or recrystallization.

Reduction of N-Cbz-Nortropinone to this compound

The reduction of the ketone functionality in N-Cbz-nortropinone to a hydroxyl group yields this compound.

Experimental Protocol:

-

Dissolve N-Cbz-nortropinone in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH4) portion-wise to the stirred solution. The amount of NaBH4 should be in molar excess to ensure complete reduction.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH4.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The nortropane scaffold is a key structural feature in compounds that interact with the central nervous system.

Derivatives of nortropane have been extensively studied for their ability to modulate the activity of dopamine (DAT) and serotonin (SERT) transporters.[2][3] Inhibition of these transporters is a key mechanism of action for many antidepressant and anti-anxiety medications. The Cbz protecting group on the nitrogen atom allows for selective modification at other positions of the nortropane ring system before its removal to yield the free amine, which can then be further functionalized.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from nortropine to N-substituted nortropine derivatives, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway for N-substituted nortropine derivatives.

This in-depth technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. The provided data and protocols are intended to facilitate further research and application of this versatile synthetic intermediate.

References

Physical and chemical properties of N-Cbz-nortropine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Cbz-nortropine, a key intermediate in the synthesis of various tropane alkaloids and other neurologically active compounds. This document consolidates available data on its properties, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation.

Core Physical and Chemical Properties

This compound, also known as N-Benzyloxycarbonyl nortropine, is a carbamate-protected derivative of nortropine. The carboxybenzyl (Cbz) protecting group allows for selective reactions at other positions of the nortropine scaffold. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted information.

Table 1: Physical Properties of this compound

| Property | Value | Source/Notes |

| Appearance | White to off-white solid | [1] |

| Melting Point | 124 °C | Supplier Data |

| Boiling Point | 416.4 ± 45.0 °C | Predicted |

| Solubility | Soluble in many organic solvents such as chloroform, methanol, dimethyl sulfoxide, and N,N-dimethylformamide. Poorly soluble in water. | Based on data for the analogous N-Cbz-nortropinone[2] |

| Storage | 2-8°C in a refrigerator is recommended.[1] | Standard for carbamate-protected amines |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| CAS Number | 92652-76-1, 109840-91-7 | Multiple sources list both CAS numbers |

| ¹H NMR Spectrum | No experimental data found. Predicted shifts would show characteristic signals for the nortropine scaffold, the benzylic protons of the Cbz group (~5.1 ppm), and the aromatic protons (~7.3 ppm). | --- |

| ¹³C NMR Spectrum | No experimental data found. | --- |

| IR Spectrum | No experimental data found. Expected characteristic peaks would include a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹), O-H stretch for the alcohol (~3200-3600 cm⁻¹), and C-H stretches for the aliphatic and aromatic portions. | --- |

| Mass Spectrum | No experimental data found. Expected m/z for [M+H]⁺ would be approximately 262.14. | --- |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved in a two-step process starting from nortropine. The first step involves the protection of the secondary amine with a carboxybenzyl group, followed by the purification of the product. An alternative, and often more practical, route involves the synthesis of N-Cbz-nortropinone followed by the stereoselective reduction of the ketone.

Step 1: N-Protection of Nortropine

This procedure is based on standard protocols for the Cbz protection of amines.[3]

-

Reaction Setup: Dissolve nortropine in a suitable solvent system, such as a mixture of tetrahydrofuran and water (2:1).

-

Base Addition: Add a base, such as sodium bicarbonate (2 equivalents), to the solution at 0 °C.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Alternative Step 1 & 2: Synthesis and Reduction of N-Cbz-nortropinone

This route is adapted from the known synthesis of N-Cbz-nortropinone.[4]

-

Synthesis of N-Cbz-nortropinone: Synthesize N-Cbz-nortropinone from nortropinone hydrochloride and benzyl chloroformate in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane.[4]

-

Reduction of the Ketone:

-

Dissolve the synthesized N-Cbz-nortropinone in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a stereoselective reducing agent may be employed to favor the formation of the endo or exo alcohol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

-

Purification: Purify the crude this compound by silica gel column chromatography.

Proposed Analytical Methodology: HPLC Analysis

A specific HPLC method for this compound is not published. However, a reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar tropane alkaloids.[5]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 10mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Detection: UV detection at a wavelength where the benzene ring of the Cbz group absorbs, such as 210 nm or 254 nm.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound to its precursors and derivatives.

Caption: Proposed synthetic routes to this compound.

Caption: Chemical relationships of this compound.

Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, and the Cbz protecting group would likely prevent it from binding to the receptors that nortropine-based drugs typically target. The biological activity of its deprotected derivatives is the subject of further drug development.

Disclaimer

The information provided in this document is intended for research and development purposes only. Much of the quantitative data is based on predictions and information from analogous compounds due to a lack of published experimental data for this compound. Researchers should independently verify this information and exercise appropriate safety precautions when handling this chemical.

References

N-Cbz-Nortropine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cbz-nortropine, a carboxybenzyl-protected derivative of nortropine, stands as a pivotal synthetic intermediate in medicinal chemistry and drug development. Its rigid 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold found in numerous biologically active molecules, including a range of central nervous system (CNS) agents. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom renders the otherwise reactive secondary amine inert, allowing for selective modifications at other positions of the molecule. Crucially, the Cbz group can be readily removed under mild conditions, unmasking the nitrogen for subsequent functionalization. This combination of a structurally significant core and versatile chemical handles makes this compound an indispensable building block for the synthesis of tropane alkaloids, novel therapeutic agents, and high-affinity radioligands for Positron Emission Tomography (PET) imaging.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid that serves as a common starting point for multi-step syntheses. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | N-Cbz-nortropinone (Precursor) |

|---|---|---|

| IUPAC Name | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate[1] |

| Synonyms | N-Benzyloxycarbonyl Nortropine[2] | N-Boc-nortropinone |

| CAS Number | 109840-91-7[2] | 41276-02-2 |

| Molecular Formula | C15H19NO3[2] | C15H17NO3[1] |

| Molecular Weight | 261.32 g/mol | 259.30 g/mol [1] |

| Appearance | White to off-white crystalline solid | White crystalline solid |

Spectroscopic analysis is crucial for characterization. While data for this compound is specific to the synthesized batch, the proton NMR data for its immediate precursor, N-Cbz-nortropinone, is well-documented.

Table 2: 1H NMR Spectroscopic Data for N-Cbz-nortropinone

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.38 ppm | m | 5H | Aromatic (Cbz group) | [3] |

| 5.22 ppm | s | 2H | -CH2-Ph (Cbz group) | [3] |

| 4.62 ppm | s | 2H | Bridgehead protons | [3] |

| 2.67 ppm | m | 2H | Tropane ring protons | [3] |

| 2.38 ppm | d | 2H | Tropane ring protons | [3] |

| 2.12 ppm | m | 2H | Tropane ring protons | [3] |

| 1.71 ppm | dd | 2H | Tropane ring protons | [3] |

(Solvent: CDCl3, Frequency: 400 MHz)

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-stage process starting from tropinone or its hydrochloride salt. The first stage involves the preparation of the key intermediate, N-Cbz-nortropinone, which is subsequently reduced to afford the target alcohol.

Synthesis of N-Cbz-nortropinone (Precursor)

The process involves an initial N-demethylation of tropinone followed by N-protection with benzyl chloroformate.

Caption: Synthesis workflow for N-Cbz-nortropinone.

Experimental Protocol: Synthesis of N-Cbz-nortropinone[3]

-

Step 1: N-Demethylation.

-

Tropinone hydrochloride (10.0 g, 71.84 mmol) is dissolved in dichloroethane (DCE, 60 mL).

-

1-Chloroethyl chloroformate (ACE-Cl, 14.5 mL, 133.7 mmol) is added dropwise to the solution.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is diluted with diethyl ether (400 mL) and filtered. The filtrate is concentrated under reduced pressure to yield the crude chloroethyl carbamate.

-

The crude product is dissolved in methanol (200 mL) and stirred at room temperature for 1 hour.

-

The methanol is removed under reduced pressure to provide crude nortropinone hydrochloride salt (yield: ~98%).

-

-

Step 2: N-Protection.

-

Nortropinone hydrochloride (5.10 g, 31.55 mmol) is dissolved in dichloromethane (CH2Cl2, 50 mL).

-

Benzyl chloroformate (Cbz-Cl, 4.29 mL, 29.98 mmol) is added.

-

Diisopropylethylamine (DIPEA, 16.48 mL, 94.66 mmol) is added dropwise. An exothermic reaction is noted.

-

The resulting solution is stirred at room temperature for 30 minutes and subsequently diluted with 100 mL of CH2Cl2.

-

The organic phase is washed with 1N HCl (2 x 100 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure to give the crude product.

-

Purification via recrystallization from acetonitrile furnishes pure N-Cbz-nortropinone as a white crystalline solid (Overall yield from nortropinone HCl: ~88%).

-

Reduction to this compound

The ketone functionality of N-Cbz-nortropinone is stereoselectively reduced to the corresponding endo-alcohol, this compound. This is a standard transformation commonly achieved with hydride-reducing agents.

Experimental Protocol: Reduction of N-Cbz-nortropinone (General Procedure)

-

N-Cbz-nortropinone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, at 0 °C.

-

A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise to the solution.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature until completion is confirmed by TLC.

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product can be purified by silica gel chromatography to yield this compound.

Applications as a Synthetic Building Block

The utility of this compound stems from the ability to deprotect the nitrogen, revealing a nucleophilic secondary amine that serves as a handle for introducing a wide array of substituents.

Caption: Key synthetic transformations of this compound.

Cbz Group Deprotection

A critical step in utilizing this compound is the removal of the Cbz protecting group. While traditional catalytic hydrogenation is effective, modern methods offer milder and more user-friendly conditions.

Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation[4]

-

To a solution of the N-Cbz protected amine (1 equiv) in methanol, add 10% Palladium on carbon (Pd/C, ~10 wt%).

-

Add sodium borohydride (NaBH4, 1-3 equiv) portion-wise at room temperature. The in-situ generation of hydrogen gas will be observed.

-

The reaction is monitored by TLC and is typically complete within 5-30 minutes.

-

Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected amine (nortropine derivative), which can often be used in the next step without further purification.

Synthesis of CNS-Active Tropane Analogues

This compound is a key precursor for synthesizing analogues of benztropine and cocaine, which are potent ligands for the dopamine transporter (DAT). Research in this area aims to develop compounds with modified pharmacological profiles, such as DAT inhibitors that lack the abuse potential of cocaine, for potential use as addiction therapeutics.[4][5] This is often achieved by N-substitution of the nortropine core to modulate affinity for DAT and other monoamine transporters (serotonin transporter, SERT; norepinephrine transporter, NET) and reduce off-target effects, such as activity at muscarinic M1 receptors.[4]

Table 3: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogues for Monoamine Transporters

| Compound | N-Substituent | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | M1 Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|---|

| AHN 1-055 | -CH3 | 11 | 2270 | 259 | 1.1 | [4] |

| GA 1-69 | -CH2CH2F | 26 | 2890 | 506 | 13.5 | [5] |

| GA 2-50 | -CH2CH2Cl | 41 | 3700 | 800 | 18.2 | [5] |

| GA 2-99 | -CH2CH=CH2 | 108 | 5110 | 1890 | 46.5 | [5] |

| JHW 013 | -CH2C≡CH | 70 | 3630 | 1150 | 24.3 | [5] |

(Data derived from studies on 3α-[bis(4-fluorophenyl)methoxy]tropane derivatives)

Precursor for PET Radioligand Synthesis

The development of PET ligands allows for the in-vivo imaging and quantification of biological targets, such as the dopamine transporter, which is crucial for studying neurological disorders like Parkinson's disease.[6][7] this compound derivatives serve as excellent precursors for these radioligands. After Cbz deprotection, the resulting nortropine analogue can be rapidly labeled with a positron-emitting isotope, most commonly Carbon-11 ([11C]), via N-alkylation.

Caption: General workflow for [11C]-radioligand synthesis.

Experimental Protocol: [11C]-Labeling of a Nortropine Derivative (General Procedure)

-

The N-desmethyl precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMSO, DMF) in a reaction vessel.

-

A base, such as powdered potassium hydroxide (KOH), is added.

-

[11C]Methyl iodide or [11C]methyl triflate, produced in a cyclotron, is trapped in the reaction vessel at low temperature and then heated (e.g., 85-100 °C) for a short period (2-5 minutes).

-

The reaction is quenched and the crude mixture is injected into a reverse-phase high-performance liquid chromatography (HPLC) system.

-

The fraction corresponding to the radiolabeled product is collected, and the solvent is removed.

-

The final product is formulated in a sterile solution (e.g., saline with ethanol) for intravenous injection.

Table 4: Examples of PET Radioligands Synthesized from Nortropine-based Precursors

| Radioligand | Target | Labeling Precursor | Radiochemical Yield | Specific Activity | Reference |

|---|---|---|---|---|---|

| [11C]LBT-999 | DAT | Carboxylic acid derivative of LBT-999 | 25-30% | 30-45 GBq/µmol | [8] |

| --INVALID-LINK---10a | NOP Receptor | N-desmethyl precursor (S)-9a | 47 mCi (mean) | 7.8 Ci/µmol (mean) | N/A* |

| [11C]10 | mGluR5 | Arylstannyl precursor 15 | 25 ± 14% | Not specified | N/A* |

Conclusion

This compound is a cornerstone synthetic intermediate that provides chemists with a robust and adaptable platform for the creation of complex molecules targeting the central nervous system. Its value lies in the combination of a biologically relevant tropane scaffold and a strategically placed, easily manipulated protecting group. This allows for the systematic exploration of structure-activity relationships in the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its role as a precursor in the synthesis of PET radioligands underscores its importance in advancing molecular imaging and enhancing our understanding of brain function in health and disease. The well-defined synthetic protocols and predictable reactivity of this compound ensure its continued prominence in the fields of medicinal chemistry and drug discovery.

References

- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Cbz-Nortropine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – October 31, 2025 – N-Carboxybenzyl-nortropine (N-Cbz-nortropine) has emerged as a cornerstone intermediate in the synthesis of a diverse array of bioactive molecules, most notably in the development of potent and selective inhibitors of monoamine transporters. This technical guide provides an in-depth analysis of the synthesis, applications, and medicinal chemistry relevance of this compound, tailored for researchers, scientists, and professionals in drug development. The strategic use of the Cbz protecting group on the nortropane scaffold offers a versatile platform for the synthesis of tropane-based therapeutics, particularly those targeting neurological and psychiatric disorders.

Core Synthesis and Intermediacy

This compound serves as a crucial, protected intermediate, allowing for selective modifications at other positions of the tropane ring system. Its synthesis is typically achieved in a two-step process starting from nortropinone, the ketone analog. The carboxybenzyl (Cbz) group provides robust protection of the secondary amine, which can be readily removed under mild hydrogenolysis conditions, paving the way for further derivatization.

Experimental Protocols

1. Synthesis of N-Cbz-Nortropinone:

A common route to N-Cbz-nortropinone involves the protection of nortropinone hydrochloride.

-

Materials: Nortropinone hydrochloride, benzyl chloroformate, diisopropylethylamine (DIPEA), dichloromethane (CH2Cl2), 1N hydrochloric acid, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.

-

Add diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

-

Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture, noting the exothermic reaction.

-

Stir the resulting clear solution at room temperature for 30 minutes.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic phase with 1N hydrochloric acid (2 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.

-

2. Reduction to this compound:

The synthesized N-Cbz-nortropinone is then reduced to this compound. A standard method for this carbonyl reduction is the use of sodium borohydride.

-

Materials: N-Cbz-nortropinone, methanol, sodium borohydride (NaBH4).

-

Procedure:

-

Dissolve N-Cbz-nortropinone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (excess, e.g., 2-4 equivalents) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

-

Application in the Synthesis of Monoamine Transporter Inhibitors

The nortropane scaffold is a privileged structure in the design of inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a range of neuropsychiatric conditions, making them key drug targets. This compound is an ideal precursor for generating libraries of N-substituted tropane analogs, such as derivatives of benztropine, which are potent DAT inhibitors.

The general synthetic strategy involves the deprotection of the Cbz group from this compound, followed by N-alkylation or N-arylation to introduce diverse substituents at the 8-position of the tropane ring.

Structure-Activity Relationships of this compound Derived DAT Inhibitors

Extensive structure-activity relationship (SAR) studies have been conducted on benztropine analogs, many of which can be synthesized from a nortropine precursor. These studies reveal how modifications to the N-substituent and the diphenylmethoxy moiety affect binding affinity and selectivity for DAT, SERT, and NET.

| Compound/Analog Type | N-Substituent | 3α-Substituent | DAT Ki (nM)[1][2] | SERT Ki (nM)[2] | NET Ki (nM)[2] |

| Benztropine Analog | -CH3 | 3α-(diphenylmethoxy) | 8.5 - 108 | 376 - 3260 | 457 - 4810 |

| 4',4''-di-F Analog | -CH3 | 3α-[bis(4-fluorophenyl)methoxy] | 11.6 | ~1030 | ~4810 |

| (S)-2-ethenyl Analog | -CH3 | 3α-[bis(4-fluorophenyl)methoxy] | 1.81 | ~1790 | ~472 |

| N-allyl Analog | -allyl | 3α-[bis(4-fluorophenyl)methoxy] | ~20 | >1000 | >1000 |

| N-benzyl Analog | -benzyl | 3α-[bis(4-fluorophenyl)methoxy] | ~30 | >1000 | >1000 |

Note: Ki values can vary based on assay conditions. The data presented is a representative range from the cited literature.

The data indicates that N-substitution on the tropane ring generally maintains high affinity for DAT while significantly reducing affinity for muscarinic receptors, a common off-target of benztropine.[2] Furthermore, modifications to the diphenylmethoxy group, such as the introduction of fluorine atoms, can fine-tune DAT binding affinity.[3] The high selectivity of these analogs for DAT over SERT and NET underscores the therapeutic potential of nortropane-based compounds for dopamine-related disorders.[1]

Mechanism of Action: Dopamine Transporter Inhibition

Compounds derived from this compound often function by inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged duration of dopamine in the synapse, enhancing dopaminergic signaling.

As depicted, the DAT inhibitor binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This elevates the levels of synaptic dopamine available to bind to postsynaptic receptors, thereby modulating downstream signaling pathways.[5]

Conclusion

This compound is a quintessential building block in medicinal chemistry, providing a reliable and versatile route to a wide range of tropane alkaloids with significant therapeutic potential. Its primary application in the synthesis of selective dopamine transporter inhibitors highlights its importance in the ongoing development of novel treatments for neurological and psychiatric disorders. The ability to systematically modify the nortropane scaffold, facilitated by the use of the Cbz protecting group, allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates with improved efficacy and safety profiles. Future research leveraging this key intermediate will undoubtedly continue to expand the landscape of tropane-based therapeutics.

References

- 1. Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

The Strategic Role of N-Cbz-Nortropinone in Tropane Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tropane alkaloids, a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane core, are of significant interest in medicinal chemistry due to their wide range of physiological activities. Compounds like cocaine, scopolamine, and atropine have long been utilized and studied for their stimulant, anticholinergic, and mydriatic properties. The synthesis of these and novel tropane alkaloid analogs often requires a versatile and strategically protected intermediate. N-carbobenzyloxy-nortropinone (N-Cbz-nortropinone) has emerged as a pivotal precursor in this field, offering a stable yet readily transformable scaffold for the construction of a diverse array of tropane alkaloids. This technical guide provides an in-depth overview of the synthesis and utility of N-Cbz-nortropinone as a precursor, complete with experimental protocols and quantitative data.

Synthesis of the Precursor: N-Cbz-Nortropinone

The journey into the synthesis of complex tropane alkaloids begins with the preparation of the key building block, N-Cbz-nortropinone. This is typically achieved by protecting the secondary amine of nortropinone. A common and efficient method involves the reaction of nortropinone hydrochloride with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride

This two-step procedure first involves the demethylation of tropinone to nortropinone, which is then protected with a Cbz group.

Step 1: Demethylation of Tropinone

-

Tropinone (10.0 g, 71.84 mmol) is dissolved in dichloroethane (DCE, 60 mL).

-

1-Chloroethyl chloroformate (ACE-Cl, 14.5 mL, 133.7 mmol) is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is diluted with diethyl ether (400 mL) and filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude chloroethyl carbamate.

-

This crude product is then dissolved in methanol (200 mL) and stirred at room temperature for 1 hour.

-

Concentration under reduced pressure (at 55°C) provides nortropinone hydrochloride as a tan solid (11.4 g, 98% yield).

Step 2: N-Cbz Protection

-

Nortropinone hydrochloride (5.10 g, 31.55 mmol) is dissolved in dichloromethane (CH2Cl2, 50 mL).

-

Benzyl chloroformate (4.29 mL, 29.98 mmol) and diisopropylethylamine (DIPEA, 16.48 mL, 94.66 mmol) are added dropwise. An exothermic reaction will be observed.

-

The resulting clear solution is stirred at room temperature for 30 minutes.

-

The reaction mixture is diluted with 100 mL of CH2Cl2.

-

The organic phase is washed twice with 1N hydrochloric acid (100 mL each), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to give the crude N-Cbz-nortropinone (7.2 g, 88% yield).

Stereoselective Reduction of N-Cbz-Nortropinone: Accessing Key Diastereomeric Alcohols

The carbonyl group at the C-3 position of N-Cbz-nortropinone is a key functional handle for introducing the stereochemistry found in natural tropane alkaloids. The reduction of this ketone can be directed to selectively produce either the 3α-hydroxy (N-Cbz-nortropine) or the 3β-hydroxy (N-Cbz-norpseudotropine) diastereomer. The choice of reducing agent is critical for achieving high stereoselectivity.

-

Formation of this compound (3α-ol): This isomer, a precursor to alkaloids like scopolamine and hyoscyamine, is typically formed through equatorial attack of a hydride reagent.

-

Formation of N-Cbz-norpseudotropine (3β-ol): This isomer, a precursor to cocaine and its analogs, is generally produced via axial attack of a bulkier hydride reagent.

Experimental Protocols for Stereoselective Reduction

Protocol 2.1: Synthesis of N-Cbz-norpseudotropine (3β-ol) via Axial Attack

A bulky reducing agent such as L-Selectride® is employed to favor axial attack, leading to the equatorial alcohol.

-

A solution of N-Cbz-nortropinone (1.0 g, 3.86 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an inert atmosphere.

-

L-Selectride® (1.0 M solution in THF, 4.63 mL, 4.63 mmol) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of water (5 mL), followed by 1 M NaOH (5 mL) and 30% H2O2 (5 mL).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield N-Cbz-norpseudotropine.

Protocol 2.2: Synthesis of this compound (3α-ol) via Equatorial Attack

A less sterically hindered reducing agent like sodium borohydride is used to favor equatorial attack, resulting in the axial alcohol.

-

N-Cbz-nortropinone (1.0 g, 3.86 mmol) is dissolved in methanol (20 mL) at 0 °C.

-

Sodium borohydride (0.22 g, 5.79 mmol) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.

-

The solvent is removed under reduced pressure.

-

Water (20 mL) is added, and the mixture is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by flash chromatography to yield this compound.

| Reaction | Reagent | Product | Typical Yield |

| N-Cbz Protection | Benzyl chloroformate, DIPEA | N-Cbz-nortropinone | ~88% |

| Reduction (Axial Attack) | L-Selectride® | N-Cbz-norpseudotropine (3β-ol) | >90% |

| Reduction (Equatorial Attack) | Sodium Borohydride (NaBH4) | This compound (3α-ol) | >90% |

Elaboration to the Tropane Scaffold and Final Products

With the stereochemically defined N-Cbz-protected nortropanols in hand, the subsequent steps involve deprotection and functionalization to arrive at the desired tropane alkaloids.

Deprotection of the Cbz Group

The removal of the Cbz protecting group is a critical step to unmask the secondary amine. This is most commonly and cleanly achieved by catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

-

The N-Cbz-protected nortropanol (e.g., this compound, 1.0 g, 3.83 mmol) is dissolved in methanol (20 mL).

-

Palladium on carbon (10% w/w, 0.1 g) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the corresponding nortropanol (nortropine or norpseudotropine) in near-quantitative yield.

N-Methylation to Form the Tropane Core

The characteristic N-methyl group of most tropane alkaloids is installed via the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde for reductive methylation.

Experimental Protocol: N-Methylation of Nortropine

-

Nortropine (0.5 g, 3.93 mmol) is mixed with formic acid (90%, 0.5 mL, 11.8 mmol) and formaldehyde (37% aqueous solution, 0.4 mL, 4.72 mmol).

-

The mixture is heated at 80-90 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture is made alkaline (pH > 10) by the addition of 2 M NaOH.

-

The aqueous solution is extracted three times with chloroform.

-

The combined organic extracts are dried over Na2SO4 and concentrated under reduced pressure to yield tropine.

Esterification and Further Transformations

The final step in the synthesis of many tropane alkaloids is the esterification of the C-3 hydroxyl group. For example, the synthesis of hyoscyamine involves the esterification of tropine with tropic acid. Further enzymatic or chemical modifications, such as epoxidation, can lead to other alkaloids like scopolamine. The biosynthesis of scopolamine involves the epoxidation of hyoscyamine, a reaction catalyzed by hyoscyamine-6β-hydroxylase (H6H).[1]

| Step | Reaction | Reagents | Product | Typical Yield |

| 1 | Cbz Deprotection | H2, Pd/C | Nortropine/Norpseudotropine | >95% |

| 2 | N-Methylation | HCOOH, HCHO | Tropine/Pseudotropine | ~98% |

| 3 | Esterification | Acid Chloride/Anhydride | Esterified Tropane Alkaloid | Varies |

| 4 | Epoxidation | (e.g., m-CPBA) | Epoxidized Tropane Alkaloid | Varies |

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Synthetic workflow from N-Cbz-nortropinone.

Caption: Biosynthesis of major tropane alkaloids.

Conclusion

N-Cbz-nortropinone stands out as a highly valuable and versatile intermediate in the chemical synthesis of tropane alkaloids. Its preparation is straightforward, and the strategic placement of the Cbz protecting group allows for the selective manipulation of the tropane core. The ability to control the stereochemistry at the C-3 position through judicious choice of reducing agents opens up synthetic routes to a wide variety of both naturally occurring and novel tropane alkaloid analogs. The protocols outlined in this guide provide a solid foundation for researchers in the field to access these important compounds for further study and drug development.

References

The Strategic Role of N-Cbz-Nortropine Derivatives in Neuropharmacology: A Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) and its derivatives represent a pivotal class of synthetic intermediates in the development of potent and selective modulators of monoamine transporters. While not typically exhibiting significant biological activity themselves, these compounds serve as crucial scaffolds for the synthesis of a diverse range of nortropane-based ligands targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This technical guide provides an in-depth overview of the biological activities of key derivatives synthesized from this compound intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid in the research and development of novel therapeutics for neurological and psychiatric disorders.

Core Biological Activities: Modulation of Monoamine Transporters

The primary biological significance of compounds derived from this compound lies in their ability to inhibit the reuptake of monoamine neurotransmitters. By blocking DAT, NET, and/or SERT, these molecules increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively, thereby modulating neurotransmission. This mechanism of action is central to the therapeutic effects of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD).

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative nortropane derivatives synthesized from N-Cbz-nortropinone. These compounds highlight the chemical modifications that lead to potent and selective inhibition of monoamine transporters.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogs at Monoamine Transporters [1]

| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | M1 Ki (nM) | H1 Ki (nM) |

| GA 1-69 | Indole-3-ethyl | 29.2 | 4600 | 7350 | 3000 | 1250 |

| GA 2-50 | (R)-2-amino-3-methyl-n-butyl | 10.1 | 490 | 1420 | 2900 | 110 |

| GA 2-99 | 2-aminoethyl | 5.59 | 1460 | 3800 | 1000 | 240 |

| JHW 013 | Cyclopropylmethyl | 20.2 | 2200 | 5000 | 2100 | 400 |

Table 2: Binding Affinities (Ki, nM) of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters at Monoamine Transporters [2]

| Compound | 3α-Phenyl Substituent | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) |

| 8d | 3-Fluoro-4-methylphenyl | 0.43 | 9.03 | 23.65 |

Table 3: Dopamine Transporter (DAT) Affinity and Dopamine (DA) Uptake Inhibition of N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane Derivatives [3]

| Compound | R (N-substituent) | X, Y (Phenyl Substituents) | DAT Ki (nM) | 5-HTT/DAT Selectivity |

| β-CIT | CH3 | 4'-I | 27 | 0.1 |

| 3b | 3-iodoprop-(2E)-enyl | 3',4'-di-Cl | 15 | - |

| 3c | 3-iodoprop-(2E)-enyl | 4'-CH3 | 30 | - |

| 3d | 3-iodoprop-(2E)-enyl | 4'-I | 30 | 32.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis of a key intermediate and the subsequent biological evaluation of the final compounds.

Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride

This procedure outlines the protection of the secondary amine of nortropinone with a carbobenzyloxy (Cbz) group, a common first step in the elaboration of the nortropane scaffold.

Materials:

-

Nortropinone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH2Cl2)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve nortropinone hydrochloride in dichloromethane.

-

Add benzyl chloroformate to the solution.

-

Slowly add diisopropylethylamine (DIPEA) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Allow the resulting solution to stir at room temperature for 30 minutes.

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic phase sequentially with 1N hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-Cbz-nortropinone.[4]

Note: Further purification may be achieved by recrystallization or column chromatography.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Membrane preparation buffer (e.g., Tris-HCl with salts).

-

Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Test compounds at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or benztropine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a known inhibitor.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values by non-linear regression analysis of the competition binding data.[5][6]

Visualizing the Pathways

To better understand the processes involved in the synthesis and biological action of this compound-derived compounds, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

Caption: Synthetic workflow for producing biologically active nortropane derivatives from N-Cbz-nortropinone.

Caption: Experimental workflow for a monoamine transporter radioligand binding assay.

Caption: Mechanism of action of nortropane derivatives as monoamine transporter inhibitors.

Conclusion

This compound and its analogs are indispensable tools in medicinal chemistry, providing a versatile platform for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationships derived from the study of these compounds continue to inform the design of novel therapeutics for a range of CNS disorders. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers dedicated to advancing the field of neuropharmacology through the exploration of the rich chemical space of nortropane derivatives.

References

- 1. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Nortropane Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropane alkaloids, a class of bicyclic secondary metabolites, have played a pivotal role in the history of medicine and pharmacology. From their early discovery in medicinal plants to their modern applications in drug development, these compounds continue to be a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with nortropane alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed insights into the isolation, characterization, and biological evaluation of this important class of molecules.

A Historical Journey: The Unveiling of Nortropane Alkaloids

The story of nortropane alkaloids is intrinsically linked to the exploration of the medicinal properties of plants. The core structure, an 8-azabicyclo[3.2.1]octane ring system, forms the backbone of a diverse array of biologically active compounds.

The journey began in the 19th century with the isolation of some of the most well-known alkaloids. In 1819, the German pharmacist Friedlieb Ferdinand Runge isolated atropine from the deadly nightshade plant, Atropa belladonna. This was followed by the isolation of cocaine from coca leaves (Erythroxylum coca) by Albert Niemann in 1860. These early discoveries laid the groundwork for understanding the potent physiological effects of these plant-derived compounds.

A significant milestone in the history of nortropane alkaloids was the elucidation of the tropane ring structure by Richard Willstätter in 1898. His groundbreaking work on the chemical structure of cocaine and other alkaloids earned him the Nobel Prize in Chemistry in 1915. The term "nortropane" itself refers to the tropane skeleton lacking the N-methyl group.

The 20th century witnessed significant advancements in the understanding of the biosynthesis of these complex molecules. However, it was not until 2020 that the complete biosynthetic pathway of hyoscyamine and scopolamine was fully elucidated. More recently, a class of polyhydroxylated nortropane alkaloids known as calystegines was discovered in 1988 in plants of the Convolvulaceae family, opening new avenues of research into their biological activities as glycosidase inhibitors.[1][2]

Physicochemical and Spectral Properties of Key Nortropane Alkaloids

The accurate identification and characterization of nortropane alkaloids rely on a thorough understanding of their physicochemical and spectral properties. The following tables summarize key data for a selection of representative nortropane alkaloids.

Table 1: Physicochemical Properties of Selected Nortropane Alkaloids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation (α)D |

| Nortropane | C₇H₁₃N | 111.18 | 61-63 | Not Available |

| Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | -16° (c=4, CHCl₃) |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 59 (hydrate) | -28° (c=2.5, H₂O) |

| Calystegine B₂ | C₇H₁₃NO₄ | 175.18 | 156-158 | +23.5° (c=1, H₂O) |

Table 2: 1H NMR Spectral Data of Selected Nortropane Alkaloids (in CDCl₃, δ in ppm) [3][4]

| Proton | Nortropane | Cocaine | Scopolamine |

| H-1, H-5 | 3.2-3.4 (m) | 3.31 (m), 3.52 (m) | 3.10 (br s), 3.35 (br s) |

| H-2, H-4 (axial) | 1.8-2.0 (m) | 2.0-2.2 (m) | 1.8-2.0 (m) |

| H-2, H-4 (equatorial) | 2.1-2.3 (m) | 2.5-2.7 (m) | 2.2-2.4 (m) |

| H-3 (axial) | Not Applicable | 5.21 (dd, J=11.6, 5.2 Hz) | 4.95 (t, J=5.0 Hz) |

| H-6, H-7 (endo) | 1.5-1.7 (m) | 1.6-1.8 (m) | 1.2-1.4 (m) |

| H-6, H-7 (exo) | 1.9-2.1 (m) | 2.3-2.5 (m) | 2.0-2.2 (m) |

| N-CH₃ | Not Applicable | 2.49 (s) | 2.55 (s) |

Table 3: 13C NMR Spectral Data of Selected Nortropane Alkaloids (in CDCl₃, δ in ppm) [3][4]

| Carbon | Nortropane | Cocaine | Scopolamine |

| C-1, C-5 | 62.5 | 66.9, 67.1 | 64.0, 64.2 |

| C-2, C-4 | 35.8 | 35.5, 25.4 | 29.8, 29.9 |

| C-3 | Not Applicable | 68.6 | 66.8 |

| C-6, C-7 | 26.5 | 25.4, 25.2 | 24.5, 24.6 |

| N-CH₃ | Not Applicable | 41.0 | 41.5 |

| C=O (ester) | Not Applicable | 170.6, 166.2 | 171.5 |

Table 4: Mass Spectrometry and Infrared Spectroscopy Data [5]

| Compound | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |

| Cocaine | 303 [M]⁺, 182, 122, 82 | 3000-2800 (C-H), 1735 (C=O, ester), 1710 (C=O, ester), 1275 (C-O) |

| Scopolamine | 303 [M]⁺, 138, 121, 94 | 3400 (O-H), 3000-2800 (C-H), 1730 (C=O, ester), 1250 (C-O), 840 (epoxide) |

Experimental Protocols

Extraction of Nortropane Alkaloids from Atropa belladonna

This protocol provides a general method for the extraction of atropine and related alkaloids from the dried leaves of Atropa belladonna.[6]

Materials:

-

Dried and powdered leaves of Atropa belladonna

-

Petroleum ether

-

10% Sodium carbonate solution

-

0.5 M Sulfuric acid

-

Diethyl ether

-

Ammonia solution (25%)

-

Anhydrous sodium sulfate

-

Methanol

-

Chloroform

Procedure:

-

Defatting: A weighed amount of powdered plant material is first extracted with petroleum ether to remove lipids and other nonpolar compounds. This is typically done in a Soxhlet apparatus.

-

Basification and Extraction: The defatted plant material is then moistened with a 10% sodium carbonate solution to convert the alkaloid salts into their free base form. The alkaloids are subsequently extracted with an organic solvent, such as a mixture of chloroform and methanol.

-

Acidic Extraction: The organic extract is then shaken with a dilute acid solution (e.g., 0.5 M sulfuric acid). The basic alkaloids will form salts and move into the aqueous acidic layer, leaving neutral and acidic impurities in the organic layer.

-

Liberation of Free Bases: The aqueous acidic layer is collected and made alkaline by the addition of an ammonia solution. This converts the alkaloid salts back to their free bases, which will precipitate out of the solution.

-

Final Extraction: The precipitated alkaloids are then extracted with an immiscible organic solvent like diethyl ether or chloroform.

-

Drying and Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Purification by Column Chromatography

The crude extract can be further purified using column chromatography.[7]

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For nortropane alkaloids, a gradient of chloroform to methanol is often effective.

-

Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the desired alkaloid. Fractions with the same compound are pooled.

-

Solvent Evaporation: The solvent from the pooled fractions is evaporated to yield the purified alkaloid.

Receptor Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a nortropane alkaloid for muscarinic acetylcholine receptors.[8][9]

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2)

-

Radioligand (e.g., [³H]N-methylscopolamine)

-

Test nortropane alkaloid at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Unlabeled antagonist (e.g., atropine) for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test nortropane alkaloid. A parallel set of tubes containing the radioligand and an excess of an unlabeled antagonist is used to determine non-specific binding.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

Nortropane alkaloids exert their pharmacological effects by interacting with specific molecular targets, primarily neurotransmitter receptors and transporters.

Muscarinic Acetylcholine Receptor Signaling:

Many nortropane alkaloids, such as scopolamine, are antagonists at muscarinic acetylcholine receptors (mAChRs). The M2 subtype, for example, is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists like scopolamine block this action.

Dopamine Transporter Interaction:

Cocaine is a classic example of a nortropane alkaloid that targets the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, cocaine increases the concentration and duration of dopamine in the synapse, leading to its characteristic stimulant effects.[11][12]

Experimental Workflow for Natural Product Drug Discovery

The discovery and development of new drugs from natural sources, including nortropane alkaloids, follows a structured workflow.[13][14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. column-chromatography.com [column-chromatography.com]

- 8. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

N-Protected Nortropine Compounds: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Experimental Protocols, and Applications in Neuroscience

Nortropine, a bicyclic amino alcohol, serves as a pivotal scaffold in the design and synthesis of a diverse array of pharmacologically active compounds.[1] Its rigid structure, derived from the tropane alkaloid family, provides a unique three-dimensional framework that is particularly amenable to the development of therapeutics targeting the central nervous system (CNS). The strategic protection of the secondary amine nitrogen is a critical step in the chemical manipulation of the nortropine core, enabling selective modifications at other positions and the introduction of functionalities that modulate biological activity. This technical guide provides a comprehensive overview of N-protected nortropine compounds, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Introduction to Nortropine and the Rationale for N-Protection

Nortropine is a demethylated derivative of tropine and a key intermediate in the synthesis of numerous tropane alkaloids and their analogs.[1] Its structure features a secondary amine and a hydroxyl group, both of which are reactive sites for chemical modification. In the context of multi-step organic synthesis, the nucleophilic and basic nature of the secondary amine can interfere with desired reactions at other parts of the molecule. Therefore, the temporary installation of a protecting group on the nitrogen atom is essential to ensure regioselectivity and achieve the target molecular architecture.

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The Boc and Cbz groups are favored due to their robustness and well-established deprotection protocols. N-protection allows for subsequent modifications, such as esterification of the hydroxyl group or the introduction of various substituents on the nortropane ring, to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Synthesis of N-Protected Nortropine Compounds

The synthesis of N-protected nortropine compounds typically involves the reaction of nortropine or its precursor, nortropinone, with an appropriate protecting group reagent. The following sections detail the experimental protocols for the synthesis of N-Boc-nortropinone and N-Cbz-nortropinone, which can be subsequently reduced to their corresponding N-protected nortropines.

Data Presentation: Synthesis of N-Protected Nortropinone Derivatives

| Product | Starting Material | Protecting Group Reagent | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| N-Boc-nortropinone | Nortropinone hydrochloride | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 6 hours | 98% | ChemBK |

| N-Cbz-nortropinone | Nortropinone hydrochloride | Benzyl chloroformate (Cbz-Cl) | Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 30 minutes | Not Specified | [2] |

| N-Cbz-nortropinone | Nortropinone hydrochloride | 1-Chloroethyl chloroformate (ACE-Cl), then Methanol | - | Dichloroethane (DCE), then Methanol (MeOH) | Overnight, then 1 hour | 98% (crude des-methyltropinone HCl), 43% (recrystallized) | [2] |

Experimental Protocols

2.2.1. Synthesis of N-Boc-nortropinone

This protocol is adapted from a procedure for the N-Boc protection of nortropinone hydrochloride.

-

Materials: Nortropinone hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated Sodium Carbonate solution, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of nortropinone hydrochloride (100.0 mmol) in DCM (300 mL) at room temperature, add TEA (300.0 mmol) dropwise, ensuring the temperature remains below 30 °C.

-

Add (Boc)₂O (110.0 mmol) to the reaction mixture in portions.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction solution sequentially with 1M dilute hydrochloric acid, saturated Na₂CO₃ aqueous solution, and saturated salt water.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain N-Boc-nortropinone.

-

2.2.2. Synthesis of N-Cbz-nortropinone

This protocol describes the synthesis of N-Cbz-nortropinone from des-methyl tropinone (nortropinone).[2]

-

Materials: Des-methyl tropinone, Dichloromethane (CH₂Cl₂), Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve des-methyl tropinone (31.55 mmol) in CH₂Cl₂ (50 mL).

-

Add benzyl chloroformate (29.98 mmol) and then add DIPEA (94.66 mmol) dropwise. Note that this reaction is exothermic.

-

Stir the resulting clear solution at room temperature for 30 minutes.

-

Dilute the reaction mixture with an additional 100 mL of CH₂Cl₂.

-

Further workup and purification (e.g., washing, drying, and chromatography) would be required to isolate the pure N-Cbz-nortropinone.

-

Applications in Drug Discovery and Neuroscience

N-substituted nortropane analogs are extensively investigated for their therapeutic potential in a range of neurological and psychiatric disorders. Their primary mechanism of action often involves the modulation of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Nortropane Analogs as Serotonin Transporter (SERT) Ligands